molecular formula C7H17ClN2 B13957378 (R)-N-methyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride

(R)-N-methyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride

Cat. No.: B13957378
M. Wt: 164.67 g/mol
InChI Key: JCMNRCVTIVKHIF-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-N-methyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-N-methyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of ®-N-methyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted organic synthesis (MAOS) can be employed to enhance synthetic efficiency .

Types of Reactions:

Major Products Formed:

Mechanism of Action

The mechanism of action of ®-N-methyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Properties

Molecular Formula

C7H17ClN2

Molecular Weight

164.67 g/mol

IUPAC Name

N-methyl-2-[(3R)-pyrrolidin-3-yl]ethanamine;hydrochloride

InChI

InChI=1S/C7H16N2.ClH/c1-8-4-2-7-3-5-9-6-7;/h7-9H,2-6H2,1H3;1H/t7-;/m1./s1

InChI Key

JCMNRCVTIVKHIF-OGFXRTJISA-N

Isomeric SMILES

CNCC[C@@H]1CCNC1.Cl

Canonical SMILES

CNCCC1CCNC1.Cl

Origin of Product

United States

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